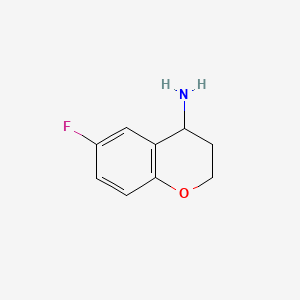

6-Fluorochroman-4-amine

描述

Significance of Fluorinated Chromanamines in Pharmaceutical Research

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological profiles. Fluorine's high electronegativity and small atomic size can significantly influence a molecule's potency, metabolic stability, and pharmacokinetic properties. mdpi.com The substitution of fluorine can modulate the basicity (pKa) of nearby functional groups, such as the amine in 6-fluorochroman-4-amine, which can improve bioavailability and receptor binding affinity. mdpi.com

Research into fluorinated chroman derivatives has revealed their potential as potent and selective ligands for various biological targets. Notably, derivatives of 6-fluorochroman (B116937) have been investigated as antagonists for the 5-HT1A serotonin (B10506) receptor, which is implicated in mood disorders, anxiety, and cognition. nih.govvulcanchem.com Studies on these derivatives have demonstrated that the presence and position of the fluorine atom on the chroman ring are critical for their receptor affinity and selectivity over other receptors like α1-adrenergic and D2-dopaminergic receptors. nih.gov For instance, certain 6-fluoro-chroman-2-carboxamides have been synthesized and evaluated for their antimicrobial activities against a range of pathogenic bacteria and fungi. researchgate.netnih.gov

Overview of the Chroman Scaffold in Drug Discovery

The chroman ring system is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, making them excellent starting points for the development of new drugs. acs.org The chroman nucleus is a core component of many natural products, including flavonoids and tocopherols (B72186) (Vitamin E), and is associated with a broad spectrum of biological activities. nih.govguidechem.com

The versatility of the chroman scaffold is evident in the wide range of pharmacological properties exhibited by its derivatives, including anti-inflammatory, antimicrobial, and anticancer activities. acs.org Its structural rigidity and defined three-dimensional shape allow for precise orientation of substituents, facilitating targeted interactions with enzymes and receptors. The chroman framework has been successfully incorporated into drugs targeting the central nervous system, among other therapeutic areas. researchgate.netresearchgate.net

Stereochemical Considerations in this compound Research

The amine group at the 4-position of the this compound structure creates a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (S)-6-fluorochroman-4-amine and (R)-6-fluorochroman-4-amine. angenechemical.comchemical-suppliers.eu This stereochemistry is a critical factor in its biological activity.

In drug development, it is common for one enantiomer of a chiral drug to be significantly more active or have a different pharmacological profile than the other. The (4S)-enantiomer of this compound is specifically noted as a valuable building block for synthesizing potential drug candidates. angenechemical.com The precise three-dimensional arrangement of atoms in the (S) versus the (R) form plays a crucial role in determining the activity and selectivity of the final compounds derived from it. angenechemical.com The synthesis of enantiomerically pure chromane (B1220400) derivatives is an area of active research, often employing techniques like chiral resolution or asymmetric synthesis to isolate the desired stereoisomer. google.com The absolute configuration of chiral centers in chromane derivatives has been shown to be a determining factor for their specific optical rotation and biological function. mdpi.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-fluoro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQYSVLMDHXHOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585685 | |

| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238764-22-2 | |

| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Fluorochroman 4 Amine and Its Derivatives

Stereoselective Synthesis of 6-Fluorochroman-4-amine Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of this compound enantiomers is of paramount importance.

Asymmetric Approaches to Chiral Chromanamines

Asymmetric synthesis of chiral chromanamines can be achieved through various strategies, including the use of chiral auxiliaries, catalysts, and reagents. These methods aim to control the formation of stereogenic centers, leading to the desired enantiomer in high purity. du.ac.in One approach involves the resolution of racemic mixtures, such as the separation of 6-fluorochroman-2-carboxylic acid enantiomers using chiral amines like (+)-dehydroabiethylamine. google.com

Another strategy is the use of biocatalysts, which can offer high enantioselectivity under mild reaction conditions. For instance, the reduction of a ketone precursor using a ketoreductase can yield a chiral alcohol with high enantiomeric excess, which can then be converted to the corresponding amine. researchgate.net The choice of catalyst is crucial; for example, Noyori-Ikariya type ruthenium catalysts have been shown to be effective in the dynamic kinetic resolution of α-hydroxyketones, providing access to stereopure diols that can serve as precursors to chiral amines. nih.gov

Enantiopure Molecule Generation Strategies

The generation of enantiopure this compound often starts from an enantiomerically pure precursor. A common strategy involves the synthesis of enantiopure 6-fluoro-2-(oxiran-2-yl)chroman. This key intermediate can be prepared from enantiopure 6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid. The formation of the epoxide ring creates a new stereogenic center, resulting in a mixture of diastereomers that can be separated by column chromatography to isolate all four possible stereoisomers. nih.gov

These enantiopure epoxides can then undergo a ring-opening reaction with an amine, such as benzylamine, followed by further synthetic modifications to yield the desired enantiopure this compound derivative. nih.govevitachem.com Enzymatic methods have also been employed for the kinetic resolution of intermediates, enhancing the enantiomeric purity of the final product. evitachem.com A six-step synthesis has been developed to produce (+)-nebivolol, which involves the enzymatic reduction of 2-chloro-1-(6-fluorochroman-2-yl)ethanone to the corresponding halohydrins, which are then separated and converted to the final product with high enantiomeric excess. researchgate.net

Synthesis of Substituted this compound Analogues

The therapeutic potential of this compound can be modulated by introducing various substituents onto the chroman ring system. This has led to the development of synthetic routes for a range of substituted analogues.

Synthetic Routes for Halogenated Chromanamine Derivatives

The introduction of additional halogen atoms to the this compound scaffold can significantly influence its biological activity. Synthetic strategies often involve starting with appropriately substituted phenols or anilines. For example, the synthesis of various halogenated benzimidazole (B57391) derivatives starts from 4,5-dihalogenobenzene-1,2-diamines. nih.gov Similarly, halogenated coumarin-azo derivatives have been synthesized via Knoevenagel condensation of halogenated azo-benzaldehydes. analis.com.my

A general approach to substituted chromanols, which can be precursors to chromanamines, involves the visible light photoredox-catalyzed cyclization of aldehydes with olefins. acs.org This method has been successfully applied to the synthesis of 3-benzyl-6-bromochroman-4-ol. acs.org

| Derivative | Starting Material | Key Reaction | Reference |

| 6-Chloro-8-fluorochroman-4-amine | Substituted chroman-4-one | Reductive amination | |

| 3-Benzyl-6-bromochroman-4-ol | 2-Allyloxy-5-bromobenzaldehyde | Photoredox-catalyzed cyclization | acs.org |

| Halogenated benzimidazoles | 4,5-Dihalogenobenzene-1,2-diamines | Condensation reactions | nih.gov |

| Halogenated coumarin-azo derivatives | Halogenated anilines | Diazotization and Knoevenagel condensation | analis.com.my |

Functionalization of the Chroman Ring System

Beyond halogenation, the chroman ring system of this compound can be functionalized with a variety of other groups to explore structure-activity relationships. For example, methyl 3-benzyl-4-hydroxychroman-6-carboxylate has been synthesized via a photoredox-catalyzed reaction, introducing an ester group at the 6-position. acs.org

The synthesis of 6,7-dihydroxy-3-chromanamine, an oxygen isostere of a dopamine (B1211576) agonist, highlights the possibility of introducing hydroxyl groups to the aromatic ring. acs.org The synthesis of various 1,2,4-triazoles and 4-thiazolidinones bearing a 6-fluorochroman (B116937) nucleus demonstrates the attachment of heterocyclic moieties to the chroman structure, starting from 6-fluorochroman-2-carboxylic acid. nih.gov

Derivatization Strategies for this compound

The primary amine group of this compound is a key handle for derivatization, allowing for the introduction of a wide range of functionalities. These derivatization strategies are crucial for creating libraries of compounds for biological screening.

Common derivatization reactions include acylation, alkylation, and the formation of various heterocyclic rings. For instance, novel 2-(6-fluorochroman-2-yl)-1-alkyl/acyl/aroyl-1H-benzimidazoles have been synthesized, showcasing the derivatization of the amine with various alkyl, acyl, and aroyl groups in the context of a benzimidazole structure. growingscience.com

Another example is the synthesis of 6-fluoro-chroman-2-carboxamides by reacting a derivative of 6-fluorochroman with different amines. nih.gov The derivatization of amino acids for GC-MS analysis often involves a two-step procedure, first esterifying the carboxylic acid group and then reacting the amine group with an acylating agent like pentafluoropropionic anhydride, a strategy that could be adapted for this compound. mdpi.com

| Derivatization Reaction | Reagent/Method | Resulting Functional Group/Moiety | Reference |

| Acylation | Acid chlorides, Anhydrides | Amides | nih.govmdpi.com |

| Alkylation | Alkyl halides | Secondary/tertiary amines | growingscience.com |

| Heterocycle formation | Condensation with appropriate precursors | Benzimidazoles, Triazoles, Thiazolidinones | nih.govgrowingscience.com |

Chemical Transformations of the Amine Moiety

The amine group at the C-4 position of the chroman ring is a versatile functional handle for a variety of chemical transformations. These reactions are crucial for creating a library of derivatives with diverse biological activities. Key transformations include the conversion of the amine to amides, ureas, and other related functional groups.

Research has detailed the conversion of related amino chroman structures, which serve as a blueprint for modifying this compound. For instance, the synthesis of Sorbinil, a related chroman derivative, involves the transformation of an amino acid intermediate. The chiral S-6-fluoro-4-aminochromane-4-carboxylic acid can be readily converted to the corresponding ureido derivative by reaction with an alkali metal cyanate, such as sodium cyanate, in an acidic solvent like acetic acid. googleapis.com This process highlights a viable pathway for converting the amine in this compound to a ureido moiety.

Another significant transformation involves the hydrolysis of more complex precursors to yield the amine. The by-product from Sorbinil synthesis, RS-6-fluorospiro[chroman-4,4'-imidazolidine]-2',5'-dione (a hydantoin), can be hydrolyzed using an aqueous inorganic base like barium hydroxide (B78521) to yield RS-4-amino-6-fluorochroman-4-carboxylic acid. googleapis.comgoogle.com This reaction effectively installs the C-4 amino group from a spirocyclic precursor.

The following table summarizes key transformations involving the amine functionality or its direct precursors on the 6-fluorochroman scaffold.

| Starting Material | Reagent(s) | Product | Transformation Type |

| S-6-fluoro-4-aminochromane-4-carboxylic acid | NaOCN, Acetic Acid | Sorbinil (a ureido derivative) | Ureido Formation |

| RS-6-fluorospiro[chroman-4,4'-imidazolidine]-2',5'-dione | Ba(OH)₂·8H₂O, H₂O, Heat | RS-4-amino-6-fluorochroman-4-carboxylic acid | Hydrolysis / Amine Formation |

| RS-6-fluoro-4-ureidochroman-4-carboxylic acid | NaOH, H₂O | RS-4-amino-6-fluorochroman-4-carboxylic acid | Hydrolysis / Amine Formation |

Modifications at the Chroman Backbone

Altering the chroman backbone itself is a critical strategy for optimizing the pharmacological profile of this compound derivatives. These modifications often target the C-4 position or other positions on the heterocyclic or aromatic rings.

In the development of novel 5-HT1A receptor antagonists, structural modifications to the chroman ring have proven effective. nih.govacs.org One of the most significant modifications is the introduction of a ketone or a hydroxyl group at the C-4 position of the chroman ring. nih.govacs.org The conversion of the C-4 amine to a carbonyl group (oxo) or a hydroxyl group can significantly enhance receptor selectivity. nih.govacs.org For example, a 4-oxochroman derivative demonstrated potent antagonist activity in preclinical studies. nih.govacs.org

The synthesis of these modified backbones often starts from a common intermediate, 6-fluoro-4-chromanone, which can be reduced to the corresponding alcohol or serve as a precursor for the amine. The regeneration of 6-fluoro-4-chromanone from synthetic by-products is a key process that involves the degradation of an intermediate amino acid with a chlorinating agent, followed by hydrogenation. google.com

Further modifications can include the introduction of additional substituents on the aromatic ring, although the focus often remains on the core 6-fluoro-chroman structure.

| Modification Type | Position | Resulting Group | Precursor/Intermediate | Significance |

| Oxidation/Substitution | C-4 | Oxo (=O) | This compound or related precursors | Enhanced 5-HT1A receptor selectivity. nih.govacs.org |

| Reduction/Substitution | C-4 | Hydroxy (-OH) | 6-Fluoro-4-chromanone | Enhanced 5-HT1A receptor selectivity. nih.govacs.org |

| Halogenation | C-8 | Chloro (-Cl) | 6-Fluorochroman scaffold | Creates dual-halogenated derivatives like 8-Chloro-6-fluorochroman-4-amine. |

Pharmacological Characterization and Biological Activities of 6 Fluorochroman 4 Amine

Therapeutic Potential and Preclinical Evaluation

Central Nervous System Applications

Management of Cognitive Deficits in Psychiatric Conditions (e.g., Schizophrenia)

No research studies, clinical trials, or preclinical data were identified that investigate the use of 6-Fluorochroman-4-amine for the management of cognitive deficits in psychiatric conditions such as schizophrenia.

Pain Management (e.g., Neuropathic Pain, Migraines)

There is no available scientific literature detailing the analgesic properties of This compound or its potential application in the management of neuropathic pain or migraines.

Anti-inflammatory and Immunomodulatory Effects

No published research could be found that characterizes the anti-inflammatory or immunomodulatory effects of This compound .

Antimicrobial Efficacy

Data regarding the antimicrobial efficacy of This compound against bacteria, fungi, or other microbes are not present in the available scientific literature.

Anticancer and Antiproliferative Properties

There are no studies available that evaluate the anticancer or antiproliferative properties of This compound . While a related precursor, 6-Fluorochroman-4-one, has been mentioned in the context of synthesizing potential anti-cancer drugs, no direct data on the specified amine compound exists. chemimpex.com

Antithrombotic and Antiplatelet Aggregation Activities

No research was found that investigates the antithrombotic or antiplatelet aggregation activities of This compound .

Antioxidant Activities

The antioxidant properties of This compound have not been characterized in the scientific literature.

Data Tables

Due to the absence of research data for This compound in the specified areas, no data tables can be generated.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity. semanticscholar.org In the context of the chroman scaffold, the position and nature of fluorine substitution are critical determinants of biological activity.

Research on fluorinated isoflavanones as aromatase inhibitors has demonstrated the positive impact of a fluorine atom at the 6-position. Specifically, 6-fluoro-3-(pyridin-3-yl)chroman-4-one (B11871734) showed a significant increase in potency compared to its non-fluorinated parent compound. The fluorinated analogue exhibited a 7-fold increase in inhibitory activity, underscoring the beneficial effect of the 6-fluoro substitution in this context. rsc.org

| Compound | Structure | Aromatase Inhibition IC₅₀ (µM) |

|---|---|---|

| 3-(pyridin-3-yl)chroman-4-one | Non-fluorinated | 5.8 |

| 6-fluoro-3-(pyridin-3-yl)chroman-4-one | 6-Fluoro substituted | 0.8 |

Similarly, studies on fluorinated 2-arylchroman-4-ones have identified potent antiviral agents. The compound 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one was found to be the most active against the influenza A/Puerto Rico/8/34 (H1N1) virus, with a half-maximal inhibitory concentration (IC₅₀) of 6 µM and a selectivity index (SI) of 150. scispace.com This highlights how multiple fluorine substitutions can confer potent and specific biological activity. scispace.com

However, the position of the fluorine atom is crucial. In the development of Sirtuin 2 (SIRT2) inhibitors, it was observed that a fluorine substituent at the 7-position of a chroman-4-one derivative resulted in only weak inhibitory activity. acs.org This demonstrates that the electronic and steric effects of fluorine are highly sensitive to its location on the chroman ring, and a 6-position substitution may offer distinct advantages for target interaction compared to other positions.

The chroman (benzodihydropyran) ring system is a core structural feature in a variety of pharmacologically important molecules, including vitamin E analogues and drugs such as troglitazone (B1681588) and nebivolol. researchgate.net Its rigid, bicyclic structure provides a versatile scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets. acs.org The biological activity of chroman-based compounds is profoundly influenced by the substitution pattern on the aromatic portion of the ring system.

SAR studies on chroman-4-one derivatives as SIRT2 inhibitors revealed specific trends related to substituents on the benzene (B151609) ring. It was found that larger, electron-withdrawing groups at the 6- and 8-positions were favorable for inhibitory activity. Conversely, an electron-donating methoxy (B1213986) group at the 6-position led to a decrease in activity, indicating that the electronic nature of the substituent is a critical factor. acs.org The substituent at the 6-position was determined to be more important for activity than the one at the 8-position. acs.org

| Compound Analogue | Substitution Pattern | Relative Inhibitory Activity |

|---|---|---|

| Lead Compound | 6-Chloro, 8-Bromo | High |

| Analogue 1 | 6-Chloro only | Decreased |

| Analogue 2 | 6-Nitro (electron-withdrawing) | Similar to 6-Chloro |

| Analogue 3 | 6-Methoxy (electron-donating) | Significantly Decreased |

| Analogue 4 | No 6-substituent | Significantly Decreased |

The importance of the substitution pattern is also target-dependent. In a series of carbonic anhydrase inhibitors based on a 4-oxo-4H-chromene-2-carboxamide scaffold, the presence of methyl groups at positions 7 and 8 was found to be beneficial for activity. rsc.org This contrasts with the findings for SIRT2 inhibitors, where electron-withdrawing groups were preferred, underscoring how the chroman ring system can be tailored to achieve specificity for different biological targets by modifying its substitution pattern. acs.orgrsc.org

The primary amine group at the 4-position of the chroman ring is a critical functional handle for chemical modification, allowing for the synthesis of diverse analogues through reactions such as alkylation and acylation. These modifications can significantly alter a compound's physicochemical properties, including lipophilicity and basicity, thereby influencing its interaction with biological targets.

The chroman scaffold has been identified as a promising framework for the development of monoamine oxidase (MAO) inhibitors, which are therapeutic targets for neurodegenerative diseases like Parkinson's and Alzheimer's disease. researchgate.netresearchgate.net SAR studies on chromanone derivatives have shown that substitutions on the core structure can lead to highly potent and selective inhibition of MAO-B. rsc.org For instance, a series of C7-substituted chromanones were found to be remarkably potent and selective MAO-B inhibitors, with substitutions involving halogenated benzyloxy groups being particularly favorable. rsc.org

While direct SAR studies on N-substituted this compound are limited, the principle of amine modification is well-established for directing target affinity. The primary amine serves as a versatile point for introducing pharmacophoric elements necessary for specific enzyme inhibition. For example, in the broader field of MAO inhibitors, the introduction of specific N-alkyl groups, such as a propargyl group, is a known strategy for achieving irreversible and selective inhibition of MAO-B. Therefore, modifying the C4-amine of the this compound core with various alkyl or aryl groups is a rational strategy to tune its potency and selectivity towards targets like MAO. The ability to functionalize this amine group allows for the exploration of the binding pocket of target enzymes and the optimization of interactions to enhance affinity and efficacy.

Advanced Characterization and Computational Studies in 6 Fluorochroman 4 Amine Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 6-Fluorochroman-4-amine. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a detailed fingerprint of its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. It provides precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the protons on the chiral center (C4), the methylene (B1212753) protons of the chroman ring (C2 and C3), and the amine protons. The fluorine atom at the C6 position influences the chemical shifts and coupling patterns of the nearby aromatic protons. The protons on the benzene (B151609) ring would appear as complex multiplets due to proton-proton and proton-fluorine couplings.

Expected NMR Data for this compound

| ¹H NMR Spectroscopy (Predicted) | ||

|---|---|---|

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic-H | 6.5 - 7.5 | Multiplets (m) |

| CH-NH₂ (C4-H) | ~4.0 - 4.5 | Triplet (t) or Multiplet (m) |

| O-CH₂ (C2-H) | ~4.1 - 4.6 | Multiplet (m) |

| CH₂ (C3-H) | ~1.9 - 2.3 | Multiplet (m) |

| NH₂ | Variable (broad singlet) | Broad Singlet (br s) |

| ¹³C NMR Spectroscopy (Predicted) | |

|---|---|

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Aromatic C-F (C6) | ~155 - 160 (doublet, due to ¹JC-F) |

| Aromatic C-O (C8a) | ~145 - 150 |

| Aromatic C-H & C-C (C5, C7, C8, C4a) | ~110 - 130 |

| O-CH₂ (C2) | ~65 - 70 |

| CH-NH₂ (C4) | ~45 - 50 |

| CH₂ (C3) | ~30 - 35 |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (Molecular Formula: C₉H₁₀FNO, Exact Mass: 167.07), MS is used to confirm the molecular weight and provide structural information through fragmentation analysis.

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 167. Due to the presence of a single nitrogen atom, this molecular weight is an odd number, consistent with the nitrogen rule. The fragmentation pattern is dominated by cleavages that lead to stable ions. A primary fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, this would involve cleavage of the C3-C4 or C4-C4a bond.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value (Predicted) | Proposed Fragment Structure/Identity |

|---|---|

| 167 | [M]⁺, Molecular Ion |

| 150 | [M-NH₃]⁺, Loss of ammonia |

| 139 | Fragment from cleavage of the heterocyclic ring |

| 30 | [CH₂NH₂]⁺, A common fragment from primary amines |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The fluorinated benzene ring in this compound acts as a chromophore, which would result in characteristic absorption maxima (λmax) in the ultraviolet region, typically around 250-280 nm.

Expected Vibrational and Electronic Spectroscopy Data

| Infrared (IR) Spectroscopy (Predicted) | |

|---|---|

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 (two bands, primary amine) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Stretch (Aromatic) | 1500 - 1600 |

| C-O Stretch (Ether) | 1200 - 1260 |

| C-F Stretch | 1000 - 1250 |

Chromatographic Methods for Purity and Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. unige.ch Due to the polar nature of the amine group, reversed-phase HPLC (RP-HPLC) is commonly employed.

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as trifluoroacetic acid or formic acid to improve peak shape by protonating the amine. Purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Because amines can be challenging to analyze, pre-column derivatization with reagents that add a UV-absorbing or fluorescent tag can be used to enhance detection sensitivity. thermoscientific.fr

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. While highly effective for volatile substances, the direct analysis of primary amines like this compound by GC can be problematic due to their polarity and tendency to interact with the stationary phase, leading to poor peak shape (tailing). bre.com

To overcome these issues, derivatization is often performed before GC analysis. researchgate.net The amine group can be converted into a less polar, more volatile derivative (e.g., an amide or a silylated amine), which improves its chromatographic behavior. mdpi.com A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be used for detection.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as a powerful lens to examine molecules at the atomic level. These techniques would allow researchers to predict a wide range of properties for this compound, from its most stable three-dimensional conformation to its potential interactions with biological targets.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT studies can provide a wealth of information about the electronic structure of this compound.

Molecular Geometry Optimization: DFT calculations could determine the most energetically favorable conformation of this compound, providing precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Key electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies could be calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential Maps: These maps would visualize the charge distribution across the molecule, highlighting electron-rich and electron-deficient regions. This information is crucial for understanding how this compound might engage in intermolecular interactions, such as hydrogen bonding.

A hypothetical data table for DFT-calculated properties of this compound is presented below to illustrate the type of information that could be generated.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating capability. |

| LUMO Energy | 1.2 eV | Indicates the electron-accepting capability. |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule. |

Note: The values in this table are purely illustrative and are not based on actual experimental or computational data for this compound.

To understand the potential pharmacological action of this compound, it is essential to identify its biological targets and characterize the nature of their interaction. Molecular docking and dynamics simulations are the primary computational tools for this purpose.

Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. The output of a docking simulation includes a binding score, which estimates the binding affinity, and a predicted binding pose, which details the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. Patents mention the use of molecular docking methods in the context of derivatives of this compound for immunosuppression, suggesting its utility in this chemical space. google.comgoogle.comgoogleapis.com

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the predicted binding pose and can reveal conformational changes in both the ligand and the protein upon binding.

A hypothetical data table summarizing potential molecular docking results for this compound against a putative target is shown below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Monoamine Oxidase A | -8.2 | Tyr407, Phe208, Cys323 |

| Serotonin (B10506) Transporter | -7.5 | Asp98, Ile172, Tyr176 |

Note: This table is for illustrative purposes only. The target proteins and corresponding data are hypothetical and not based on published research for this compound.

In silico models, often based on machine learning algorithms trained on large datasets of known compounds, can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a molecule. These predictions are valuable for early-stage drug discovery, helping to identify potential liabilities before committing to expensive and time-consuming experimental studies.

For this compound, in silico tools could be used to predict:

Pharmacokinetic Properties: Parameters such as blood-brain barrier permeability, oral bioavailability, and plasma protein binding.

Potential for Off-Target Effects: Predictions of binding to a wide range of receptors and enzymes to anticipate potential side effects.

Toxicity Risks: Early warnings for potential hepatotoxicity, cardiotoxicity, or mutagenicity.

A hypothetical ADMET profile for this compound is presented in the table below.

| Predicted Property | Predicted Value/Outcome |

| Blood-Brain Barrier Permeability | High |

| Oral Bioavailability | > 80% |

| hERG Inhibition | Low Risk |

| Ames Mutagenicity | Non-mutagenic |

Note: The data in this table is hypothetical and intended to illustrate the output of in silico pharmacological profiling. It does not represent actual data for this compound.

Future Directions and Translational Research for 6 Fluorochroman 4 Amine

Emerging Applications in Drug Development and Discovery

The unique structural features of 6-fluorochroman-4-amine position it as a promising candidate for several therapeutic applications. Research into related chromane (B1220400) and fluorinated compounds suggests potential utility in neurodegenerative diseases, oncology, and infectious diseases.

The chromane ring system is a key pharmacophore for targeting enzymes implicated in neurodegenerative disorders like Alzheimer's and Parkinson's diseases. core.ac.ukresearchgate.net Specifically, derivatives of chroman-4-amine (B2768764) have been investigated as inhibitors of butyrylcholinesterase (BuChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. core.ac.uk While a 6-methyl substituted chroman-4-amine demonstrated moderate inhibitory activity, the introduction of a highly electronegative fluorine atom at the 6-position could significantly modulate the compound's binding affinity and selectivity for such targets. core.ac.uk

In the realm of oncology, fluorinated chroman-4-one derivatives have shown promise as aromatase inhibitors. nih.gov Aromatase is a crucial enzyme in estrogen biosynthesis, and its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. Notably, a study on fluorinated isoflavanones (a class of chroman-4-ones) revealed that a 6-fluoro substituent led to a significant increase in potency compared to its non-fluorinated precursor. nih.gov This suggests that this compound could serve as a valuable scaffold for the design of novel anticancer agents.

Furthermore, the chroman-4-one scaffold has been identified as a basis for the development of anti-parasitic agents. nih.gov These compounds have been shown to target pteridine (B1203161) reductase 1 (PTR1), an essential enzyme in certain parasites. nih.gov The safety profile of the chroman-4-one core in in-vitro toxicological studies further supports its potential for development in this area. nih.gov The antimicrobial properties of chroman-4-one derivatives are also under investigation, with some showing activity against pathogenic microorganisms. mdpi.com

The following table summarizes the inhibitory activities of some chromane derivatives against various biological targets, highlighting the potential of this scaffold.

| Compound/Derivative | Target | Activity (IC₅₀) | Potential Therapeutic Area |

| 6-fluoro-3-(pyridin-3-yl)chroman-4-one (B11871734) | Aromatase | 0.8 µM | Cancer |

| gem-dimethylchroman-4-amine (8-OMe substituted) | Butyrylcholinesterase (eqBuChE) | 7.6 µM | Alzheimer's Disease |

| Unsubstituted gem-dimethylchroman-4-amine | Butyrylcholinesterase (eqBuChE) | 38 µM | Alzheimer's Disease |

| 6-methyl substituted gem-dimethylchroman-4-amine | Butyrylcholinesterase (eqBuChE) | 52 µM | Alzheimer's Disease |

Challenges in the Development of this compound Based Therapeutics

Despite its potential, the journey of a this compound-based therapeutic from the laboratory to the clinic is fraught with challenges. A primary hurdle is the efficient and safe delivery of what is likely to be a hydrophobic compound. core.ac.uk Many such drugs require toxic solvents and surfactants for formulation, which can lead to adverse side effects and impair drug distribution. core.ac.uk The development of suitable nanoparticle-based delivery systems could be a viable strategy, but this introduces its own set of complexities in terms of manufacturing, stability, and regulatory approval. core.ac.uk

Ensuring the structural integrity and physicochemical properties of the final product throughout the formulation and manufacturing process is another significant challenge. core.ac.uk Minor variations in these parameters can influence the safety and efficacy of the therapeutic. core.ac.uk Furthermore, the handling of nanomaterials, if used for delivery, requires special precautions to prevent environmental and personnel exposure, as airborne nanoparticles can pose health risks. core.ac.uk

Innovative Methodologies for Enhanced Biological Activity and Selectivity

To overcome the challenges and unlock the full therapeutic potential of this compound, innovative methodologies are being explored to enhance its biological activity and selectivity. The strategic introduction of a fluorine atom is itself a key strategy in modern drug design. nih.gov Fluorine's high electronegativity and small size can influence a molecule's drug-target interactions, metabolic stability, and membrane permeability. nih.gov Specifically, aromatic fluorination can increase lipophilicity, which may enhance hydrophobic interactions with the target protein. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the chromane scaffold. By systematically modifying the substituents on the chromane ring and analyzing the impact on biological activity, researchers can identify the key features required for potent and selective inhibition of the target. For instance, in the development of chroman-4-one derivatives as antioxidants, substitutions at the C-2 and C-3 positions with various chemical groups were found to yield more potent compounds. nih.gov Similar systematic modifications of the this compound structure could lead to significant improvements in its therapeutic profile.

Potential for Clinical Translation and Advanced Preclinical Research

The broad spectrum of biological activities associated with the chroman-4-one scaffold provides a strong foundation for the clinical translation of this compound derivatives. nih.govresearchgate.net The chroman-4-one core is a privileged structure in drug discovery, and numerous derivatives are under experimental or clinical development for various diseases. researchgate.net

Advanced preclinical research will be essential to bridge the gap between promising in-vitro results and clinical reality. This will involve comprehensive in-vivo studies in relevant animal models to evaluate the pharmacokinetics, pharmacodynamics, and toxicology of this compound-based compounds. The development of robust and scalable synthetic routes for the production of these compounds will also be a critical step.

The journey ahead for this compound is one of careful optimization and rigorous evaluation. However, the foundational research on related chromane structures provides a clear and promising path forward. With continued innovation in medicinal chemistry and drug delivery, this intriguing compound holds the potential to contribute to the next generation of therapeutics for a range of challenging diseases.

常见问题

Basic: What synthetic routes are available for 6-Fluorochroman-4-amine, and what factors influence reaction yields?

Methodological Answer:

Synthesis typically involves fluorination of chroman-4-amine precursors or reductive amination of 6-fluorochroman-4-one. For chiral derivatives (e.g., (R)- or (S)-enantiomers), asymmetric synthesis using chiral catalysts or resolution techniques (e.g., diastereomeric salt formation) is employed. Key steps include:

- Fluorination : Electrophilic fluorination using Selectfluor™ or DAST .

- Reductive Amination : Sodium cyanoborohydride or hydrogenation under Pd/C catalysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

Yields vary (40–75%) depending on steric hindrance and protecting group strategies. Optimize solvent polarity and temperature to minimize side reactions (e.g., ring-opening).

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

Discrepancies often arise from differences in:

- Experimental Models : Cell lines vs. in vivo systems (species-specific metabolism).

- Compound Purity : Validate via HPLC (≥95% purity) and LC-MS to rule out degradants .

- Stereochemical Integrity : Use chiral HPLC or NMR (e.g., Mosher’s analysis) to confirm enantiopurity .

- Dosage Regimens : Standardize pharmacokinetic parameters (Cmax, AUC) across studies.

Resolution Strategy :

Basic: What analytical methods are validated for assessing the purity of this compound?

Methodological Answer:

- HPLC : Reverse-phase C18 column, UV detection at 254 nm, mobile phase (acetonitrile/water + 0.1% TFA).

- NMR : Compare ¹H/¹³C spectra with reference data (e.g., coupling constants for fluorine ).

- Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]⁺ = 168.18) and rule out impurities .

- Elemental Analysis : Verify C, H, N, F percentages within ±0.4% of theoretical values .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study fluorine’s electron-withdrawing effects on amine nucleophilicity.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. THF) to predict solubility .

- Docking Studies : Model interactions with biological targets (e.g., GPCRs) to guide SAR .

Validate predictions with kinetic experiments (e.g., Hammett plots for substituent effects) .

Basic: What storage conditions ensure the stability of this compound?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight containers.

- Atmosphere : Use nitrogen/vacuum sealing to prevent oxidation .

- Light Sensitivity : Protect from UV exposure (amber glass vials).

Monitor degradation via periodic TLC or HPLC; shelf life typically 6–12 months under optimal conditions .

Advanced: What strategies mitigate chiral inversion in this compound during derivatization?

Methodological Answer:

- Protecting Groups : Use Boc or Fmoc to shield the amine during fluorination .

- Low-Temperature Reactions : Conduct reactions at –20°C to slow racemization.

- Enantioselective Catalysis : Employ chiral ligands (e.g., BINAP) in asymmetric synthesis .

Monitor enantiomeric excess (ee) via polarimetry or chiral GC .

Basic: How is the fluorination position (C6) confirmed in this compound?

Methodological Answer:

- ¹⁹F NMR : A singlet at δ –120 to –130 ppm confirms para-fluorine .

- NOESY NMR : Correlate fluorine’s spatial proximity to H3 and H5 protons.

- X-ray Crystallography : Resolve crystal structure to unambiguously assign position .

Advanced: What mechanistic insights explain this compound’s resistance to metabolic degradation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。